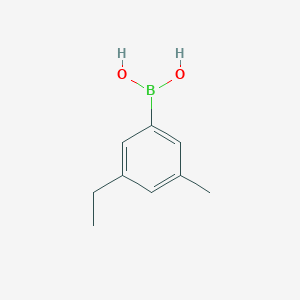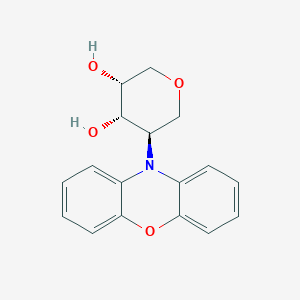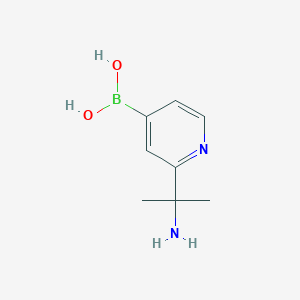
2H-Thiopyran-4-ethanol, tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiopyran-4-ethanol, tetrahydro- is an organic compound with a sulfur-containing heterocyclic ring This compound is part of the thiopyran family, which is characterized by a six-membered ring containing five carbon atoms and one sulfur atom The tetrahydro- prefix indicates that the ring is fully saturated, meaning it contains no double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ethanol, tetrahydro- can be achieved through several methods. One common approach involves the cyclization of 3,3’-thiodipropanoates using intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride . The intermediates obtained are then hydrolyzed and decarboxylated by heating in dilute sulfuric acid . Another method involves the addition of hydrogen sulfide or its derivatives to divinyl ketones, resulting in the formation of tetrahydrothiopyrans .
Industrial Production Methods
Industrial production of 2H-Thiopyran-4-ethanol, tetrahydro- typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2H-Thiopyran-4-ethanol, tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to it.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
2H-Thiopyran-4-ethanol, tetrahydro- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-Thiopyran-4-ethanol, tetrahydro- and its derivatives involves interactions with specific molecular targets and pathways. For example, as enzyme inhibitors, these compounds can bind to the active sites of enzymes, blocking their activity and thereby modulating biochemical pathways . The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
2H-Thiopyran-4-ethanol, tetrahydro- can be compared with other similar compounds such as tetrahydro-2H-thiopyran-4-ol and tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide . These compounds share the same thiopyran ring structure but differ in their functional groups, leading to variations in their chemical properties and applications. For instance, tetrahydro-2H-thiopyran-4-ol is used in the synthesis of other sulfur-containing compounds, while tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide has applications in medicinal chemistry .
Conclusion
2H-Thiopyran-4-ethanol, tetrahydro- is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block for synthesizing more complex molecules. Continued research into its applications and mechanisms of action will likely uncover even more uses for this intriguing compound.
Propiedades
IUPAC Name |
2-(thian-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c8-4-1-7-2-5-9-6-3-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWVKGJKBUPZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)


![Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11758055.png)
![Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B11758059.png)
![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)




